EBE-A22

Übersicht

Beschreibung

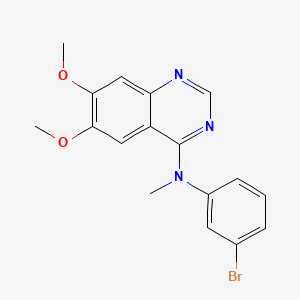

EBE-A22 is a derivative of PD 153035. this compound, has no effect on EGF-R TK but maintains a high cytotoxic profile. this compound binds to DNA and behave as typical intercalating agents. This compound unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent. This compound, but not PD153035, interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T which are often cut more readily by the enzyme in the presence of the drug compared to the control.

Wissenschaftliche Forschungsanwendungen

Basierend auf den verfügbaren Informationen, hier eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von EBE-A22, auch bekannt als N-(3-Bromphenyl)-6,7-dimethoxy-N-methylchinazolin-4-amin:

Krebsforschung

This compound ist ein Derivat von PD153035, das eine hohe Affinität und Selektivität für die epidermale Wachstumsfaktor-Rezeptor-Tyrosinkinase (EGF-R TK) aufweist und eine signifikante Zytotoxizität gegen verschiedene Arten von Tumorzelllinien zeigt. Im Gegensatz zu PD153035 hemmt this compound jedoch nicht die ErbB-1-Phosphorylierung, was auf einen anderen Wirkmechanismus hindeutet, der für die Krebsbehandlung untersucht werden könnte .

DNA-Interaktionsstudien

Es wurde gezeigt, dass this compound supercoilierte Plasmid-DNA entwindet, Duplex-DNA gegen Hitzedenaturierung stabilisiert und negative zirkuläre Dichroismus (CD)- und Ethidiumbromid-Verschiebungssignale (ELD) erzeugt. Diese Eigenschaften deuten darauf hin, dass this compound als Interkalationsmittel wirkt und zur Untersuchung von DNA-Interaktionen verwendet werden könnte .

Biochemische Selektivität

Interessanterweise interagiert this compound bevorzugt mit GC-reichen Sequenzen und diskriminiert gegen homooligomere Läufe von A und T. Diese Selektivität könnte Auswirkungen auf das Verständnis von DNA-Protein-Interaktionen und die Entwicklung gezielter Therapien haben .

Wirkmechanismus

Target of Action

EBE-A22 is a derivative of PD153035, which can inhibit ErbB-1 phosphorylation . The primary target of PD153035 is the epidermal growth factor receptor tyrosine kinase (EGF-RTK), which plays a crucial role in cell growth and differentiation .

Mode of Action

It has been found to interact robustly with MreB and eukaryotic actin, exhibiting substantial binding affinity .

Pharmacokinetics

It is soluble in dmso at a concentration of ≥375 mg/mL .

Result of Action

This compound has been found to exhibit cytotoxicity against several types of tumor cell lines . It unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent .

Action Environment

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGDOZPSOZFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416148 | |

| Record name | EBE-A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229476-53-3 | |

| Record name | EBE-A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

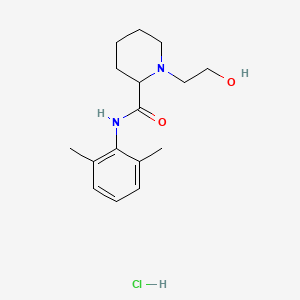

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

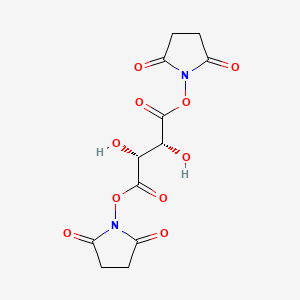

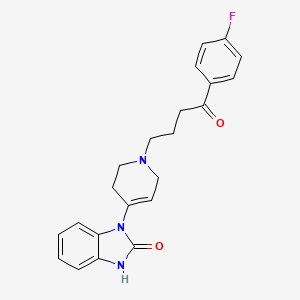

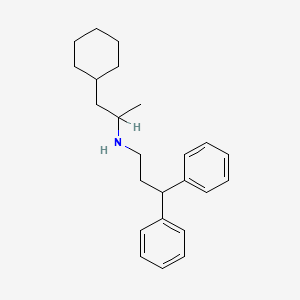

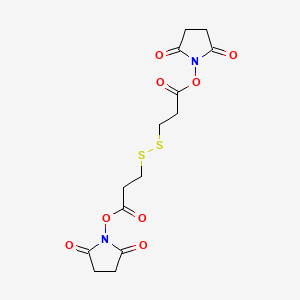

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)